molecular formula C33H56N7O17P3S B1244856 trans-Dodec-2-enoyl-CoA

trans-Dodec-2-enoyl-CoA

Cat. No.: B1244856
M. Wt: 947.8 g/mol
InChI Key: IRFYVBULXZMEDE-DEEZISNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Dodec-2-enoyl-CoA (CAS 1066-12-2) is a defined, trans-configuration enoyl-CoA ester that serves as a crucial intermediate and research tool in the study of cellular fatty acid metabolism. This coenzyme A derivative is a key substrate in the microsomal fatty acid elongation cycle, where it is specifically reduced to the saturated acyl-CoA by the enzyme trans-2,3-enoyl-CoA reductase (TECR), a multi-pass membrane protein located in the endoplasmic reticulum . Furthermore, within the mitochondrial auxiliary pathway of fatty acid degradation, this compound is the product of the reaction catalyzed by delta3-delta2-enoyl-CoA isomerase (ECI), which converts 3-cis or 3-trans-enoyl-CoA species into 2-trans-enoyl-CoA for subsequent metabolism via the core β-oxidation pathway . The ability of isomerases like ECI to use fatty acyl substrates with side-chains ranging from C6 to C16, including this C12 compound, underscores its broad relevance in metabolic studies . Given its central role in these pathways, this compound is an indispensable reagent for researchers investigating the enzymology and regulation of fatty acid synthesis and breakdown. Its application extends to the study of related genetic disorders; for instance, mutations in the TECR gene have been linked to non-syndromic mental retardation, highlighting the biological and clinical significance of its metabolic pathway . This product is intended for research applications only and is not approved for use in humans or for diagnostic procedures.

Properties

Molecular Formula

C33H56N7O17P3S

Molecular Weight

947.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dodec-2-enethioate

InChI

InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h12-13,20-22,26-28,32,43-44H,4-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b13-12+/t22-,26-,27-,28+,32-/m1/s1

InChI Key

IRFYVBULXZMEDE-DEEZISNZSA-N

SMILES

CCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Enzymatic Formation and Interconversion of Trans Dodec 2 Enoyl Coa

Dehydratase-trans-Dodec-2-enoyl-CoA Complexes

The enzymatic processing of trans-Dodec-2-enoyl-CoA is a critical step in various metabolic pathways, including fatty acid biosynthesis. Dehydratases, a class of lyase enzymes, play a pivotal role in this process by catalyzing the removal of a water molecule from a substrate, leading to the formation of a double bond. The interaction between dehydratases and their substrates, such as this compound, has been a subject of detailed structural and functional studies.

To understand the intricacies of substrate recognition and catalysis, researchers have successfully determined the three-dimensional structures of dehydratase domains in complex with this compound. A notable example is the structural elucidation of the dehydratase (DH) domain of the type I polyketide synthase PpsC from Mycobacterium tuberculosis. X-ray crystallography has provided high-resolution snapshots of the PpsC DH domain bound to this compound. nih.gov

The co-crystal structure reveals that the this compound molecule binds within a defined substrate-binding cavity of the enzyme. nih.govresearchgate.net This binding is facilitated by a network of interactions between the substrate and specific amino acid residues lining the active site. The structural data indicates that the presence of the longer this compound substrate, as opposed to shorter chain analogs, leads to a more stable enzyme-substrate complex. This increased stability is evidenced by more well-defined electron density for certain regions of the enzyme, such as the α3–β11 loop, upon binding of the longer acyl-CoA. nih.gov

Complex Organism Enzyme Domain PDB ID Key Structural Features
Dehydratase-trans-Dodec-2-enoyl-CoAMycobacterium tuberculosisPpsC Dehydratase (DH) Domain5NJIWell-defined substrate-binding cavity; Stabilization of the α3–β11 region upon substrate binding. nih.gov

The structural data from dehydratase-trans-Dodec-2-enoyl-CoA complexes has yielded significant insights into the mechanisms of substrate binding and enzymatic activity. The binding of the substrate within the active site positions it optimally for catalysis. In the case of the PpsC DH domain, the comparison between the apo (unliganded) enzyme and the complex with this compound has been particularly informative. nih.gov

These studies have allowed for the identification of key amino acid residues that are essential for both substrate binding and catalytic activity. nih.gov The interactions are multifaceted, involving hydrogen bonds, van der Waals forces, and hydrophobic interactions between the acyl chain of the substrate and the nonpolar residues lining the binding tunnel. The co-crystal structure of the PpsC DH domain with this compound demonstrates that the substrate-binding cavity is lined with residues that can accommodate the long acyl chain, which is consistent with the enzyme's physiological role. nih.gov

Furthermore, the analysis of these complexes has shed light on the structural basis for substrate selection. nih.gov Specific regions within the dehydratase domain, such as the α3–β11 and β7–α2 regions, have been identified as being crucial for determining substrate specificity. nih.govresearchgate.net The stability conferred by the binding of a longer-chain substrate like this compound suggests that the enzyme is tailored to process substrates of a particular length, which is a critical aspect of its function in the biosynthesis of complex natural products. nih.gov These findings not only enhance our understanding of the fundamental biology of these enzymes but also provide a roadmap for future efforts in the bioengineering of polyketide synthases to produce novel compounds.

Enzyme Region Role in Substrate Interaction Supporting Evidence
α3–β11Forms part of the substrate-binding cavity and shows increased stability with longer substrates. nih.govComparison of PpsC DH structures with and without this compound. nih.gov
β7–α2Involved in substrate selection. nih.govresearchgate.netSequence and structure analysis across different DH domains. nih.govresearchgate.net

Role of Trans Dodec 2 Enoyl Coa in Diverse Biological Contexts

Metabolism of Unsaturated Fatty Acids

The degradation of unsaturated fatty acids presents unique challenges to the standard beta-oxidation pathway due to the presence of double bonds. trans-Dodec-2-enoyl-CoA emerges as a critical intermediate in the specialized auxiliary pathways that have evolved to handle these non-standard structures.

Standard beta-oxidation enzymes are equipped to process only trans-Δ²-enoyl-CoA intermediates. However, the beta-oxidation of unsaturated fatty acids often yields intermediates with cis or trans double bonds at positions that halt the cycle. To overcome this, auxiliary enzymes are required to modify the position and configuration of these double bonds.

One such crucial enzyme is Δ³,Δ²-enoyl-CoA isomerase , which catalyzes the conversion of both 3-cis and 3-trans-enoyl-CoA to the trans-2-enoyl-CoA form. wikipedia.orgebi.ac.uk This isomerization is essential for the continuation of the beta-oxidation spiral. For instance, during the degradation of oleic acid, an 18-carbon monounsaturated fatty acid, initial rounds of beta-oxidation proceed normally until a cis-Δ³-enoyl-CoA intermediate is formed. Enoyl-CoA isomerase then converts this intermediate into trans-Δ²-enoyl-CoA, allowing the subsequent enzymes of beta-oxidation to act upon it. jumedicine.com

For polyunsaturated fatty acids with double bonds at even-numbered carbons, an additional enzyme, 2,4-dienoyl-CoA reductase , is required. utah.edubiorxiv.org This enzyme reduces a 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA, which is then isomerized by enoyl-CoA isomerase to trans-2-enoyl-CoA. utah.edu The product, this compound, can then re-enter and proceed through the beta-oxidation pathway.

The location of double bonds in unsaturated fatty acids, whether at odd or even-numbered carbon atoms, dictates the specific auxiliary enzymes required for their complete oxidation.

Odd-Numbered Double Bonds: The degradation of fatty acids with double bonds at odd-numbered positions, such as oleic acid (cis-Δ⁹), leads to the formation of a 3-enoyl-CoA intermediate after several cycles of beta-oxidation. researchgate.net The enzyme Δ³,Δ²-enoyl-CoA isomerase (ECI) is essential for converting this intermediate, for example, cis-dodec-3-enoyl-CoA, into this compound, which is a substrate for enoyl-CoA hydratase, the next enzyme in the beta-oxidation sequence. utah.eduresearchgate.net

Even-Numbered Double Bonds: Fatty acids with double bonds at even-numbered positions, like linoleic acid (cis-Δ⁹, cis-Δ¹²), generate 2,4-dienoyl-CoA esters during their breakdown. researchgate.net These intermediates require the action of 2,4-dienoyl-CoA reductase to be converted into a 3-enoyl-CoA. researchgate.net Subsequently, enoyl-CoA isomerase catalyzes the final step to produce the trans-2-enoyl-CoA intermediate, allowing beta-oxidation to continue. utah.edu

The role of this compound and the auxiliary enzymes that produce it is paramount for the complete degradation of unsaturated fatty acids and the maximal extraction of energy. nih.gov Without these pathways, the beta-oxidation of unsaturated fatty acids would be halted, leading to an accumulation of intermediate metabolites and a significant reduction in energy yield. nih.gov Studies on mice deficient in 3,2-trans-enoyl-CoA isomerase (ECI) have demonstrated the critical nature of this enzyme. These mice show an interruption in the mitochondrial beta-oxidation of unsaturated fatty acids, leading to the accumulation of unsaturated fatty acyl groups and the development of hepatic steatosis (fatty liver). nih.govresearchgate.net This highlights the indispensable role of the isomerization step in ensuring the complete breakdown of these fatty acids.

Involvement in Specific Organisms and Cellular Compartments

In mammals, including humans and mice, the breakdown of fatty acids is a vital source of energy, particularly for tissues like the heart and skeletal muscle. researchgate.net this compound is a known metabolite in both Homo sapiens and mice. nih.gov

The primary site for fatty acid beta-oxidation in mammals is the mitochondrial matrix. nih.govresearchgate.net The enzymes responsible for the degradation of both saturated and unsaturated fatty acids are located within this compartment. nih.gov The formation of this compound from its precursors occurs within the mitochondria, allowing it to be seamlessly channeled into the subsequent steps of the beta-oxidation spiral. nih.govreactome.org This process involves a series of four core reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. jumedicine.comnih.gov The auxiliary enzymes, enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are also present in the mitochondrial matrix to facilitate the processing of unsaturated fatty acids. utah.edu The trans-2-enoyl-CoA reductase, which is involved in fatty acid elongation, also plays a role in the degradation of sphingosine (B13886), catalyzing the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA. nih.govnih.gov

The efficient functioning of these mitochondrial pathways is crucial for maintaining cellular energy homeostasis. Deficiencies in any of the enzymes involved in beta-oxidation, including those required for processing unsaturated fatty acids, can lead to serious metabolic disorders. wikipedia.orgnih.gov

Mammalian Systems (e.g., Homo sapiens, mouse)

Peroxisomal Metabolism

Peroxisomes are vital organelles for various metabolic processes, including the β-oxidation of fatty acids. Within this context, trans-2-enoyl-CoA derivatives, such as this compound, are key intermediates. The peroxisomal trans-2-enoyl-CoA reductase (PECR) is a crucial enzyme that participates in the chain elongation of fatty acids. hmdb.cauniprot.org It catalyzes the reduction of trans-2-enoyl-CoAs of varying chain lengths, including (2E)-dodecenoyl-CoA, to their corresponding saturated acyl-CoAs using NADPH as a cofactor. uniprot.org This activity is essential for pathways like the degradation of phytol (B49457), a component of chlorophyll. nih.govfrontiersin.org In the conversion of phytol to phytanoyl-CoA, PECR is responsible for the reduction of phytenoyl-CoA to phytanoyl-CoA. nih.gov

Another key enzyme in peroxisomal metabolism of unsaturated fatty acids is Δ3,Δ2-enoyl-CoA isomerase. nih.govebi.ac.uk In the yeast Saccharomyces cerevisiae, this peroxisomal enzyme, encoded by the ECI1 gene, is essential for the β-oxidation of unsaturated fatty acids by converting 3-cis or 3-trans-enoyl-CoA into the 2-trans-enoyl-CoA form, which can then be processed by other enzymes in the β-oxidation pathway. nih.govebi.ac.uk A yeast strain lacking this isomerase gene cannot grow on unsaturated fatty acids, highlighting the enzyme's critical role. ebi.ac.uk

Table 1: Key Enzymes in Peroxisomal Metabolism Involving trans-2-Enoyl-CoA Intermediates

Enzyme Function Organism Example Substrate Example Product Example
Peroxisomal trans-2-enoyl-CoA reductase (PECR) Reduction of trans-2-enoyl-CoA to acyl-CoA in fatty acid elongation and phytol degradation. hmdb.canih.gov Homo sapiens (2E)-dodecenoyl-CoA uniprot.org Dodecanoyl-CoA uniprot.org
Fatty Acid Elongation in Mitochondria

Mitochondria also possess a fatty acid synthesis (FAS) pathway, often referred to as the FAS II system, which is responsible for elongating fatty acids. This pathway is essentially the reverse of β-oxidation. plos.org A critical, irreversible step in this elongation cycle is the reduction of a trans-2-enoyl-CoA intermediate, catalyzed by trans-2-enoyl-CoA reductase (TER). plos.orgwikipedia.org This enzyme utilizes NADPH to reduce the trans-double bond between the C2 and C3 positions of the acyl-CoA molecule, forming a saturated acyl-CoA. wikipedia.org

The systematic name for this enzyme class is acyl-CoA:NADP+ trans-2-oxidoreductase. wikipedia.org This reaction is a key component of fatty acid elongation in mitochondria and is also involved in the biosynthesis of polyunsaturated fatty acids. wikipedia.org In humans, the 2-enoyl thioester reductase of the mitochondrial FAS II pathway is well-characterized, and its properties of substrate recognition have been studied in detail. rhea-db.org In some organisms like Euglena gracilis, mitochondrial TERs are considered pivotal for producing wax esters under anaerobic conditions by reducing short-chain substrates like crotonyl-CoA. plos.org

Yeast (Saccharomyces cerevisiae) Metabolism

In the yeast Saccharomyces cerevisiae, this compound is a substrate for enzymes involved in both fatty acid degradation and synthesis. The peroxisomal Δ3,Δ2-enoyl-CoA isomerase, encoded by the ECI1 gene, is indispensable for the β-oxidation of unsaturated fatty acids, converting intermediates like 3-cis-octenoyl-CoA to 2-trans-octenoyl-CoA so that degradation can proceed. nih.govresearchgate.net Yeast lacking this enzyme cannot metabolize oleic acid. nih.gov

Furthermore, the trans-2-enoyl-CoA reductase Tsc13 is essential for the fourth step in the fatty acid elongation cycle, which produces very-long-chain fatty acids (VLCFAs). nih.govnih.gov Tsc13 is also involved in the degradation of the sphingolipid metabolite sphingosine 1-phosphate (S1P), where it catalyzes the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA. nih.gov This dual role places TER/Tsc13 at a critical juncture, participating in both the synthesis of VLCFAs used to build sphingolipids and the degradation of the sphingosine backbone itself. nih.gov

Bacterial Metabolism (e.g., Escherichia coli, Mycobacterium tuberculosis, Treponema denticola, Burkholderia pseudomallei)

This compound and its related metabolic enzymes are also central to various bacterial pathways.

Fatty Acid Synthesis (FAS II)

In many bacteria, fatty acid synthesis occurs via the type II fatty acid synthase (FAS-II) system, which utilizes a series of discrete, monofunctional enzymes. A key step in this elongation cycle is the reduction of a trans-2-enoyl-Acyl Carrier Protein (ACP) intermediate, catalyzed by a trans-2-enoyl-ACP reductase.

Mycobacterium tuberculosis : The FAS-II system in M. tuberculosis is crucial for synthesizing the very-long-chain mycolic acids, which are essential components of its cell wall. researchgate.netnih.gov The NADH-dependent enoyl-ACP reductase, InhA, is a well-established target for the frontline anti-tuberculosis drug isoniazid (B1672263). nih.gov This enzyme catalyzes the reduction of long-chain trans-2-enoyl-ACP substrates, a critical step in mycolic acid elongation. researchgate.netnih.gov The mycobacterial genome contains an unusually large number of fatty acyl-CoA ligases (FACLs) and fatty acyl-AMP ligases (FAALs), highlighting the complexity and importance of lipid metabolism for this pathogen. nih.gov

Treponema denticola : This oral spirochete possesses a distinct NADH-dependent trans-2-enoyl-CoA reductase (TER). hhu.denih.gov This enzyme is involved in a fatty acid synthesis pathway that differs from the more common FAS systems. nih.gov Structural and biochemical studies of the T. denticola TER (tdTer) reveal high similarity to the FabV family of enoyl-ACP reductases. nih.govacs.org The enzyme is important for engineering synthetic biofuel pathways due to its efficiency. acs.org

Escherichia coli : E. coli utilizes an NADPH-dependent trans-2-enoyl-CoA reductase. wikipedia.orgnih.gov Stereochemical studies have shown that the reduction of the trans-double bond occurs by an anti-addition of hydrogen. nih.gov

Role as a Metabolite

This compound is a known metabolite in Escherichia coli and mice. nih.gov In various bacteria, it serves as a transient intermediate in both the synthesis and degradation of fatty acids.

Mycobacterium tuberculosis : This bacterium can utilize host-derived fatty acids to accumulate triacylglycerol as an energy source during dormancy. plos.org Acyl-CoA synthetases, such as FACL6, are induced during this state to activate fatty acids into their CoA esters, channeling them into storage lipid synthesis. plos.org

Treponema denticola : In the oral cavity, T. denticola engages in metabolic symbiosis with other bacteria like Porphyromonas gingivalis. plos.org During co-culture, genes involved in the metabolism of amino acids like glycine (B1666218) are upregulated in T. denticola, which can feed into pathways that produce acetate (B1210297) and lactate, linking amino acid catabolism with energy and lipid metabolism. plos.org

Burkholderia pseudomallei : This pathogen is known to interfere with host lipid metabolism to promote its survival. nih.gov It suppresses the host enzyme PNPLA2, which is involved in triglyceride hydrolysis, leading to an accumulation of lipid droplets in infected cells. nih.gov This manipulation of host lipids provides the bacterium with a nutrient source, although the direct involvement of bacterial this compound in this process is not explicitly detailed.

Table 2: Bacterial Enzymes Acting on trans-2-Enoyl Thioesters

Bacterium Enzyme System Cofactor Function
Mycobacterium tuberculosis InhA (Enoyl-ACP reductase) FAS-II NADH Mycolic acid synthesis. researchgate.netnih.gov
Treponema denticola TdTER (trans-2-enoyl-CoA reductase) Fatty Acid Synthesis NADH Fatty acid elongation. hhu.denih.gov

Mechanistic Insights into Cellular Dysregulation (Non-Clinical)

Cellular metabolites that contain reactive chemical groups can engage in non-specific reactions with macromolecules, leading to non-enzymatic covalent modifications (NECMs). nih.gov Acyl-CoA thioesters, including this compound, are metabolically activated molecules. The high-energy thioester bond makes the acyl group reactive and capable of non-enzymatically modifying proteins, a process known as acylation.

Such modifications can interfere with normal cellular processes by altering a protein's structure, enzymatic activity, or interactions with other molecules. nih.gov For instance, the accumulation of non-specific acylations on histone proteins can disrupt chromatin structure and gene regulation. While cells have evolved mechanisms to prevent or reverse the damage caused by NECMs, an imbalance in the production and clearance of reactive metabolites can lead to cellular dysregulation. The accumulation of specific acyl-CoAs due to metabolic disorders or enzymatic deficiencies could potentially drive these off-target modifications, contributing to cellular dysfunction. However, direct evidence linking this compound specifically to such non-enzymatic dysregulation requires further investigation.

Table of Mentioned Compounds

Compound Name
(2E)-dodecenoyl-CoA
3-cis-octenoyl-CoA
2-trans-octenoyl-CoA
Acetate
Acyl-CoA
cis-dodec-3-enoyl-CoA
Crotonyl-CoA
Dodecanoyl-CoA
Lactate
NADPH
NADH
Oleic acid
Palmitoyl-CoA
Phytenoyl-CoA
Phytanoyl-CoA
Pristenoyl-CoA
Sphingosine 1-phosphate
trans-2-enoyl-CoA
trans-2-hexadecenoyl-CoA
This compound

Impact of Enzyme Deficiencies on Fatty Acid Metabolism in Model Systems

The study of animal models with deficiencies in enzymes that metabolize enoyl-CoA intermediates, such as this compound, has been instrumental in understanding the physiological consequences of impaired fatty acid oxidation.

Enoyl-CoA isomerase is essential for the β-oxidation of unsaturated fatty acids. This enzyme catalyzes the conversion of cis- or trans-double bonds at odd-numbered positions to the trans-2 position, a necessary step for the subsequent action of enoyl-CoA hydratase wikipedia.org. Animal models lacking this enzyme exhibit significant metabolic disturbances. For instance, knockout mice for 12 different fatty acid oxidation genes, including enoyl-CoA isomerase, have been developed to model these genetic disorders nih.gov.

In rats, a genetic deficiency of enoyl-CoA isomerase leads to distinct clinical manifestations. These animals display high blood glucose levels, a condition known as hyperglycemia wikipedia.org. A notable biomarker for this deficiency in rats is the presence of high concentrations of medium-chain unsaturated dicarboxylic acids in their urine, a condition referred to as dicarboxylic aciduria wikipedia.org.

Table 1: Phenotypes Observed in Animal Models with Enoyl-CoA Isomerase Deficiency

Model Organism Key Phenotype Reference
Mouse Serves as a model for single-gene fatty acid oxidation disorders. nih.gov
Rat High blood glucose (hyperglycemia). wikipedia.org
Rat Dicarboxylic aciduria (high levels of medium-chain unsaturated dicarboxylic acids in urine). wikipedia.org

A disruption in the β-oxidation of unsaturated fatty acids due to enoyl-CoA isomerase deficiency leads to the buildup of specific metabolic intermediates. In Eci1-deficient mice (a model for enoyl-CoA isomerase deficiency), a notable accumulation of C12:1 acylcarnitine has been observed. This accumulation becomes more pronounced when Eci2, another isomerase, is also knocked down in Eci1-deficient fibroblasts, suggesting that Eci2 can partially compensate for the lack of Eci1. The presence of elevated C12:1 acylcarnitine is considered a potential diagnostic marker for identifying ECI1 deficiency.

The liver is a primary site of fatty acid metabolism, and its function is significantly impacted by deficiencies in this pathway. A characteristic feature of fasting dodecenoyl-CoA isomerase (DCI) knockout mice is the hepatic accumulation of unsaturated long-chain fatty acids nih.gov. This buildup is a direct consequence of the inability to properly degrade these fatty acids, leading to their storage in the liver.

Role in Pathogen Virulence Factor Biosynthesis (e.g., Mycobacterium tuberculosis)

The enzymatic pathways that involve intermediates like this compound are also present in pathogenic microorganisms and can be essential for their survival and virulence. In Mycobacterium tuberculosis, the causative agent of tuberculosis, the synthesis of mycolic acids is crucial for the structural integrity of the cell wall and is a key virulence factor nih.govnih.gov.

Mycolic acids are very-long-chain fatty acids synthesized by the fatty acid synthase-II (FAS-II) system. It is proposed that a 2-trans-enoyl-ACP isomerase is a component of the FAS-IIA and FAS-IIB modules, which are responsible for introducing cis unsaturation into the growing meroacid chain, a precursor to mycolic acids nih.govbirmingham.ac.uk. The FAS-II system elongates fatty acid precursors, and the enzyme 2-trans-enoyl-ACP reductase (InhA) is a key component of this pathway nih.gov. InhA is the primary target for the widely used anti-tuberculosis drug isoniazid nih.govnih.gov. This highlights the importance of the enoyl-ACP/CoA reductase and related enzymes in the production of mycolic acids and, consequently, in the virulence of M. tuberculosis.

Table 2: Role of Related Enzymes in Mycobacterium tuberculosis Virulence

Enzyme System Related Enzyme Function Role in Virulence
Fatty Acid Synthase-II (FAS-II) 2-trans-enoyl-ACP isomerase (proposed) Introduction of cis unsaturation in meroacid precursors. Essential for mycolic acid biosynthesis.
Fatty Acid Synthase-II (FAS-II) 2-trans-enoyl-ACP reductase (InhA) Reduction of long-chain enoyl thioester substrates. Critical for mycolic acid synthesis and a target for isoniazid.

Influence on Viral Replication (e.g., Hepatitis C Virus)

Host cell metabolic pathways are often co-opted by viruses to support their replication. The replication of the Hepatitis C virus (HCV) has been shown to be dependent on a host mitochondrial fatty acid oxidation enzyme, dodecenoyl coenzyme A delta isomerase (DCI), which is a type of enoyl-CoA isomerase nih.govnih.gov.

Studies have demonstrated that DCI is required for a productive HCV infection nih.govnih.govasm.org. When DCI is silenced in human hepatoma cell lines using short hairpin RNA (shRNA), both HCV growth and RNA replication are significantly impaired nih.govnih.gov. The mechanism behind this dependence is thought to be related to the cellular environment created by fatty acid metabolism. DCI specifically processes mono- and polyunsaturated fatty acids nih.gov. In its absence, these fatty acids accumulate, which in turn inhibits HCV RNA replication nih.gov. This suggests that DCI-mediated fatty acid oxidation creates a favorable environment for the virus, and its inhibition disrupts this environment, thereby hindering viral replication nih.gov.

Advanced Methodologies in Trans Dodec 2 Enoyl Coa Research

Enzyme Kinetics and Mechanism Elucidation

Understanding the enzymatic conversion of trans-Dodec-2-enoyl-CoA requires detailed kinetic and mechanistic studies. Researchers have employed a variety of techniques to dissect the catalytic events at a molecular level.

Steady-State and Pre-Steady-State Kinetic Analyses

Steady-state kinetics provide a macroscopic view of an enzyme's catalytic efficiency and its affinity for a substrate under conditions where the concentration of the enzyme-substrate complex remains constant. For enzymes acting on this compound, such as the enoyl-acyl carrier protein (ACP) reductase (InhA) from Mycobacterium tuberculosis, steady-state analysis has been used to determine key kinetic parameters. While specific values for this compound with many enzymes are dispersed throughout the literature, studies on InhA have provided apparent steady-state kinetic parameters (Km and kcat) for this substrate, offering a baseline for understanding its catalytic turnover.

Pre-steady-state kinetics, in contrast, allows for the observation of the reaction on a millisecond timescale, revealing the individual steps of the catalytic cycle, such as substrate binding, conformational changes, and product release, before the reaction reaches a steady state. In the study of this compound (referred to as DD-CoA in some literature) binding to the wild-type InhA enzyme, pre-steady-state kinetics have been particularly insightful. The binding process was monitored by the quenching of the enzyme's intrinsic protein fluorescence upon interaction with DD-CoA. These experiments revealed that the formation of the InhA:DD-CoA binary complex is a biphasic process, characterized by two distinct observed rates (kobs1 and kobs2). This suggests a multi-step binding mechanism, likely involving an initial rapid association followed by a slower conformational change or isomerization of the enzyme-substrate complex. scielo.br The analysis of these pre-steady-state transients provides a more detailed mechanistic picture than what can be gleaned from steady-state measurements alone.

Substrate Binding Studies (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a powerful tool for studying the binding of ligands to proteins. In the context of this compound, changes in the intrinsic fluorescence of tryptophan and tyrosine residues within an enzyme's active site upon substrate binding can be used to determine binding affinities and stoichiometries.

For the interaction between this compound and the InhA enzyme, equilibrium fluorescence titration has been employed. scielo.br By incrementally adding the substrate to a solution of the enzyme and monitoring the quenching of the protein's fluorescence, a binding curve can be generated. Fitting this data to appropriate binding models allows for the determination of the dissociation constant (Kd), which is a measure of the affinity of the enzyme for the substrate. These studies have shown that this compound binds to InhA with a measurable affinity, and the data can also provide insights into potential cooperativity in substrate binding. scielo.br

ParameterValueEnzymeMethod
Dissociation Constant (K')3.8 (± 0.2) µmol L-1Wild-Type InhAPre-steady-state kinetics

Table 1: Dissociation constant for the binding of this compound to Wild-Type InhA determined from pre-steady-state kinetic data. scielo.br

Product Inhibition Studies

Product inhibition studies are crucial for understanding the complete kinetic mechanism of an enzyme and can reveal whether the product of a reaction competes with the substrate for binding to the enzyme's active site. In the metabolic pathway involving this compound, the product of its hydration by enoyl-CoA hydratase is L-3-hydroxydodecanoyl-CoA.

Deuterium Isotope Effects in Reaction Mechanisms

The measurement of kinetic isotope effects (KIEs), particularly using deuterium, is a powerful technique for probing the transition state of an enzyme-catalyzed reaction and determining which steps are rate-limiting. By replacing a hydrogen atom with a deuterium atom at a position involved in bond breaking or formation, a change in the reaction rate can be observed if that bond-cleavage step is part of the rate-determining step.

In the context of enzymes that metabolize acyl-CoA molecules, deuterium isotope effects have been used to elucidate reaction mechanisms. For example, studies on fatty acyl-CoA dehydrogenase, an enzyme that acts on substrates similar to this compound, have shown very large deuterium isotope effects, indicating that the cleavage of the C-H bond is a major rate-limiting step in the reaction. nih.gov Similarly, kinetic isotope effect studies on the enoyl-CoA hydratase reaction have provided evidence consistent with either a concerted mechanism or an E1cb stepwise mechanism for the addition of water across the double bond. nih.gov While specific deuterium isotope effect studies on the hydration of this compound are not extensively reported, the principles derived from related systems are directly applicable to understanding its enzymatic conversion.

Structural Biology Approaches

Structural biology provides a three-dimensional view of how enzymes recognize and catalyze the transformation of their substrates. X-ray crystallography has been the primary tool for visualizing enzyme-ligand complexes at atomic resolution.

Biochemical Assays for Enzyme Activity and Substrate Specificity

Biochemical assays are essential for quantifying enzyme kinetics and determining substrate preferences. These assays measure the rate of the reaction catalyzed by the enzyme, either by detecting the formation of a product or the consumption of a cofactor.

In vitro fatty acid elongation assays are used to reconstitute the fatty acid elongation cycle in a test tube and measure the activity of the enzymes involved, including the reductase that acts on trans-enoyl-CoA intermediates. For instance, the activity of Tsc13 mutants was assessed using an in vitro fatty acid elongation assay. nih.gov In this type of assay, radiolabeled precursors, such as [-14C]malonyl-CoA, are often used. The incorporation of the radiolabel into longer-chain fatty acid products is then measured, typically after separation of products from the radiolabeled substrate. A convenient method for this involves using filter plates that preferentially bind the hydrophobic fatty acyl-CoA products, allowing for rapid separation and quantification.

Many assays for enzymes that metabolize this compound rely on spectrophotometry, which measures changes in light absorbance.

Coupled Enzyme Assays : The activity of enzymes like Δ³,Δ²-enoyl-CoA isomerase can be measured using a coupled assay. In one such system, the formation of the product, a 2-enoyl-CoA, is coupled to the reactions of two other enzymes: 2-enoyl-CoA hydratase-2 and (R)-3-hydroxyacyl-CoA dehydrogenase. The second enzyme, the dehydrogenase, uses NAD⁺ as a cofactor, and its reduction to NADH can be monitored by the increase in absorbance at 340 nm. This provides a continuous and sensitive measure of the isomerase activity. nih.gov

Direct Cofactor Monitoring : For reductases that use NADPH or NADH as a cofactor, the enzyme activity can be monitored directly by following the decrease in absorbance at 340 nm as the cofactor is oxidized to NADP⁺ or NAD⁺. This method is commonly used to determine the kinetic parameters of trans-2-enoyl-CoA reductases.

The table below outlines common assay types for enzymes acting on trans-enoyl-CoA substrates.

Assay TypePrincipleMeasured ParameterTarget Enzyme Example
In Vitro Fatty Acid ElongationReconstitution of the elongation cycle with radiolabeled malonyl-CoA. Products are separated from substrate and quantified.Incorporation of radiolabel into long-chain acyl-CoAstrans-2-Enoyl-CoA Reductase (Tsc13)
Coupled Spectrophotometric AssayThe product of the target enzyme is used as a substrate by one or more auxiliary enzymes, with the final reaction involving a change in absorbance (e.g., NADH production).Change in absorbance at 340 nm (NADH)Δ³,Δ²-enoyl-CoA isomerase
Direct Spectrophotometric AssayThe consumption of a cofactor (NADH or NADPH) that absorbs light at a specific wavelength is monitored directly.Decrease in absorbance at 340 nm (NADH/NADPH)trans-2-Enoyl-CoA Reductase

Assessment of Enzyme Activity with Varying Chain Length Substrates

The substrate specificity of enzymes involved in fatty acid metabolism is a critical area of investigation. Researchers employ various methodologies to assess how enzymes that interact with acyl-CoA molecules, such as this compound, respond to substrates of different carbon chain lengths. This assessment provides fundamental insights into the enzyme's structure-function relationship and its physiological role.

A primary method for this assessment involves kinetic analysis of the enzyme with a series of trans-2-enoyl-CoA substrates of varying lengths. For instance, the activity of R-enantiomer-specific enoyl-CoA hydratase from Aeromonas caviae (PhaJAc) was assayed using trans-2-enoyl-CoAs with chain lengths from four to twelve carbons (C4 to C12) nih.gov. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are determined by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-thioester bond. nih.gov Such studies have revealed that while the Km values of PhaJAc for substrates from C6 to C12 are quite similar, the kcat value tends to decrease as the substrate chain length gets shorter nih.gov.

Similarly, the substrate range of human long-chain acyl-CoA dehydrogenase (LCAD) has been shown to span from C10 to C18-CoA, with optimal activity observed for C12 (dodecenoyl-CoA) and C14 substrates nih.gov. Structural biology, particularly X-ray crystallography, complements these kinetic studies. The determination of an enzyme's three-dimensional structure reveals the architecture of the substrate-binding cavity. For LCAD, the binding cavity is notably deeper and wider compared to other acyl-CoA dehydrogenases, which explains its specificity for longer chain substrates nih.gov.

Site-directed mutagenesis is another powerful tool used to probe the determinants of chain length specificity. By substituting specific amino acid residues that line the substrate-binding pocket, scientists can alter an enzyme's preference for different chain lengths. In the case of PhaJAc, residues such as Leu-65 and Val-130 were identified as key determinants of acyl chain length specificity nih.gov. Mutating these residues led to changes in the enzyme's activity towards longer-chain substrates nih.gov. Likewise, mutagenesis of the substrate-binding loop in the trans-enoyl-CoA reductase from Treponema denticola (tdTer) has been used to investigate its role in controlling chain length specificity pdbj.orgacs.orgsci-hub.se.

Table 1: Kinetic Parameters of Wild-Type A. caviae Enoyl-CoA Hydratase with Various trans-2-enoyl-CoA Substrates

Substrate (Chain Length) Km (μM) kcat (s⁻¹) kcat/Km (s⁻¹μM⁻¹)
Crotonyl-CoA (C4) 24 140 5.8
Hexenoyl-CoA (C6) 40 230 5.8
Octenoyl-CoA (C8) 41 300 7.3
Decenoyl-CoA (C10) 42 260 6.2
Dodecenoyl-CoA (C12) 43 360 8.4

Data sourced from kinetic analysis of Aeromonas caviae R-specific enoyl-CoA hydratase. nih.gov

Application in Synthetic Biology and Bioengineering Research

Engineering Microorganisms for Biofuel Production

This compound is an intermediate in the fatty acid β-oxidation and synthesis pathways, which have become central targets for metabolic engineering in microorganisms to produce advanced biofuels. pdbj.orgacs.orgsci-hub.se Synthetic biology aims to create "cell factories" by redesigning microbial metabolism to efficiently convert renewable feedstocks into biofuels like fatty acid ethyl esters (biodiesel) or long-chain alcohols. nih.govresearchgate.net

A key strategy involves engineering pathways for the de novo biosynthesis of these fuel molecules. nih.govresearchgate.net This often requires the introduction and optimization of specific enzymes that can channel intermediates towards the desired product. The trans-enoyl-CoA reductase from Treponema denticola (tdTer) is a notable example of an enzyme utilized in these engineered pathways. pdbj.orgacs.orgsci-hub.se This enzyme catalyzes a critical reduction step in the fatty acid elongation cycle, driving the equilibrium of the pathway toward chain extension and the production of longer hydrocarbon backbones suitable for biofuels. pdbj.orgacs.orgsci-hub.se The characterization and implementation of enzymes like tdTer, which can act on substrates such as dodecenoyl-CoA, have led to significant increases in product titers in engineered E. coli strains, in some cases by an order of magnitude compared to pathways using other reductases. pdbj.orgacs.orgsci-hub.se

Pathway manipulation in host organisms like Escherichia coli or Saccharomyces cerevisiae involves the overexpression of crucial enzymes and the deletion of genes related to competing metabolic pathways. nih.govresearchgate.net For instance, to enhance the production of fatty acid-derived biofuels, engineers might upregulate enzymes in the fatty acid synthesis (FAS) pathway while downregulating those involved in fatty acid degradation (β-oxidation). The enzyme tdTer is particularly valuable because it is an irreversible catalyst, which helps to drive the engineered pathway forward towards butanol production when it replaces the native, reversible enoyl-CoA reductase.

Rational Design of Enzyme Inhibitors (excluding clinical drug development)

The rational design of enzyme inhibitors is a cornerstone of biochemical research, providing powerful tools to probe enzyme mechanisms, elucidate metabolic pathways, and control biological processes. 182.160.97 In the context of this compound metabolism, inhibitors can be designed to target enzymes like acyl-CoA dehydrogenases (ACADs) or enoyl-CoA hydratases. These inhibitors are not developed as clinical drugs but as chemical probes for basic research. 182.160.97

The design process leverages detailed knowledge of the enzyme's structure and catalytic mechanism. 182.160.97mdpi.com Structure-based design utilizes the three-dimensional crystal structure of the target enzyme, often in complex with its substrate or a substrate analog. This information allows for the computational docking and design of small molecules that can fit precisely into the active site and disrupt catalysis. mdpi.com For enzymes that process this compound, such as long-chain acyl-CoA dehydrogenase (LCAD), the unique shape and hydrophobic nature of the substrate-binding cavity would guide the design of specific inhibitors. nih.gov

Mechanism-based inhibitors, also known as suicide inhibitors, are another class of rationally designed compounds. These molecules are unreactive until they are catalytically converted by the target enzyme into a reactive species that covalently binds to and inactivates the enzyme. 182.160.97 This approach offers high specificity, as the inhibitor is only activated by the enzyme of interest.

In basic research, these rationally designed inhibitors serve multiple purposes. They can be used to study the kinetic mechanism of an enzyme and to identify active-site amino acid residues involved in substrate binding and catalysis. 182.160.97 By selectively blocking a specific enzyme in a metabolic pathway, researchers can study the resulting accumulation or depletion of metabolites, thereby clarifying the enzyme's physiological function and its role within the broader metabolic network.

Future Directions in Trans Dodec 2 Enoyl Coa Research

Elucidation of Regulatory Networks Governing trans-Dodec-2-enoyl-CoA Levels

The cellular concentration of this compound is tightly controlled to maintain metabolic homeostasis. creative-proteomics.com Future research will focus on comprehensively mapping the regulatory networks that govern its levels. This involves a multi-faceted approach to understanding transcriptional, allosteric, and hormonal control mechanisms.

Transcriptional Regulation: The expression of genes encoding enzymes involved in fatty acid oxidation is a key control point. Transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs) are known to regulate lipid metabolism. nih.govresearchgate.net Future studies will aim to identify the specific response elements and regulatory factors that directly modulate the transcription of genes responsible for the synthesis and degradation of this compound in response to varying physiological conditions. For instance, PPARα is a known sensor for long-chain fatty acids and upregulates genes involved in their catabolism. nih.gov

Allosteric and Post-Translational Modifications: The activity of enzymes that metabolize this compound is also subject to immediate regulation by allosteric effectors and post-translational modifications. Research will likely focus on identifying specific metabolites that act as activators or inhibitors, and the signaling pathways that lead to modifications such as phosphorylation or acetylation of these enzymes, thereby altering their kinetic properties.

Hormonal Control: Hormones play a crucial role in orchestrating metabolic shifts. The influence of hormones like insulin, glucagon, and catecholamines on the flux through the beta-oxidation pathway, and consequently on the levels of this compound, will be a key area of investigation. Understanding how these hormonal signals are integrated at the cellular level to control the fate of this specific acyl-CoA intermediate is a significant future goal.

Regulatory MechanismKey FactorsMode of ActionResearch Focus
TranscriptionalPPARs, SREBPsBind to DNA response elements to control gene expression of metabolic enzymes. nih.govIdentification of specific regulatory elements for this compound metabolizing enzymes.
AllostericMetabolites (e.g., ATP, NADH)Bind to enzymes to modulate their activity.Discovery of novel allosteric regulators of enoyl-CoA hydratase and related enzymes.
HormonalInsulin, GlucagonTrigger signaling cascades that alter enzyme activity and gene expression.Mapping the signaling pathways that specifically impact this compound levels.

Exploration of Novel Enzymatic Transformations involving this compound

While the primary fate of this compound is within the beta-oxidation spiral, there is potential for its involvement in other enzymatic transformations. Future research will explore these alternative metabolic routes.

One area of interest is the potential for trans-2-enoyl-CoA reductase to act on this compound. This enzyme is known to be involved in the saturation of trans-2-hexadecenoyl-CoA to palmitoyl-CoA in the sphingosine (B13886) 1-phosphate metabolic pathway. nih.gov Investigating whether a similar reductase activity exists for C12 acyl-CoAs could reveal novel pathways for fatty acid modification.

Furthermore, enzymes of the crotonase superfamily, to which enoyl-CoA hydratase belongs, are known for their catalytic promiscuity, participating in various reactions like dehalogenation, isomerization, and carbon-carbon bond formation. wikipedia.orgnih.govwisc.edu Future studies may uncover novel enzymatic activities within this superfamily that utilize this compound as a substrate, potentially leading to the synthesis of signaling molecules or other specialized lipids. The synthesis of α,β-unsaturated coenzyme A thioesters through the action of acetyl-CoA synthetase also points to the diverse reactivity of such compounds. nih.gov

Comprehensive Comparative Biochemical Analyses Across Diverse Organisms

The metabolism of fatty acids can vary significantly across different organisms. A comprehensive comparative biochemical analysis of this compound metabolism in a wide range of species, from bacteria to mammals, will provide valuable insights into the evolution of fatty acid oxidation pathways.

For instance, in Escherichia coli, the enzymes of fatty acid oxidation are organized into a multienzyme complex. nih.govproquest.com In contrast, in mammalian mitochondria, some of these activities are housed within the mitochondrial trifunctional protein, while others are catalyzed by separate enzymes. pnas.orgresearchgate.net Studying the kinetics and substrate specificities of the enzymes that process this compound in these different systems can reveal important structure-function relationships and evolutionary adaptations. Such studies have been reported in organisms including Saccharomyces cerevisiae and Homo sapiens. nih.govebi.ac.uk

Organism TypeKey Features of Fatty Acid OxidationEnzymes Acting on this compoundFuture Research Directions
Bacteria (e.g., E. coli)Multienzyme complex containing enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities. proquest.comnih.govComponent of the fatty acid oxidation complex. nih.govCharacterization of the substrate channeling and regulation within the bacterial complex.
Yeast (e.g., S. cerevisiae)Presence of both mitochondrial and peroxisomal beta-oxidation pathways.Distinct mitochondrial and peroxisomal enoyl-CoA hydratases.Understanding the differential regulation and roles of the two pathways in metabolizing C12 fatty acids.
Mammals (e.g., Homo sapiens)Mitochondrial trifunctional protein for long-chain fatty acids and separate enzymes for shorter chains. pnas.orgresearchgate.netEnoyl-CoA hydratase activity within the mitochondrial trifunctional protein and short-chain enoyl-CoA hydratase. proteopedia.orgElucidating the interplay between different enzyme systems in processing fatty acids of varying chain lengths.

Advanced Structural Studies of Multi-Enzyme Complexes Facilitating its Metabolism

Understanding the three-dimensional architecture of the enzymes and multi-enzyme complexes that metabolize this compound is crucial for elucidating their catalytic mechanisms and regulation. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in this regard.

Recent cryo-EM structures of the human mitochondrial trifunctional protein have provided significant insights into its V-shaped architecture and how it associates with the inner mitochondrial membrane. pnas.orgnih.govresearchgate.net Future high-resolution structural studies will aim to capture this complex in different conformational states, potentially with bound substrates or inhibitors, to understand the dynamics of substrate channeling. The bacterial fatty acid β-oxidation multienzyme complex also serves as a model for understanding these processes, with crystal structures revealing a channeling mechanism where the fatty acid tail pivots between active sites. nih.govembopress.org

Structural analysis of enoyl-CoA hydratase (crotonase) has revealed a spiral fold that defines the CoA-binding pocket and has identified key catalytic residues. proteopedia.orgnih.gov Further structural studies on isoforms with varying substrate specificities will help to understand the molecular basis for their selectivity. For example, the structure of human peroxisomal multifunctional enzyme type 2's hydratase 2 domain has shed light on its ability to accommodate bulky substrates. rcsb.org

Development of Advanced Analytical Techniques for Research Applications (excluding basic identification)

To further probe the intricate roles of this compound, the development of more sophisticated analytical techniques is essential. While mass spectrometry (MS) and liquid chromatography (LC) are the cornerstones of acyl-CoA analysis, future advancements will focus on enhancing sensitivity, spatial resolution, and the ability to perform in situ measurements. creative-proteomics.commetwarebio.com

Enhanced Mass Spectrometry: Techniques like isotope dilution mass spectrometry provide high accuracy for quantification. creative-proteomics.commetwarebio.com Future developments may include novel ionization methods and fragmentation strategies to better characterize acyl-CoA isomers and modifications. The development of methods for the comprehensive profiling of acyl-CoAs, from short to long chains, in a single run is an active area of research. nih.govchemrxiv.org

Advanced Chromatography: The development of novel chromatographic methods, such as hydrophilic interaction liquid chromatography (HILIC), can improve the separation of polar acyl-CoAs. chemrxiv.org Coupling these advanced separation techniques with high-resolution mass spectrometry will enable more comprehensive and accurate profiling of the acyl-CoA pool in various biological samples. nih.govresearchgate.netnih.gov

In Situ Analysis: A major goal for the future is the development of methods to visualize and quantify this compound within living cells and tissues. This could involve the development of novel biosensors or advanced imaging mass spectrometry techniques that can provide spatial information on the distribution of this metabolite within different subcellular compartments. Cryo-electron tomography (cryo-ET) is an emerging technique that allows for the 3D visualization of macromolecular complexes in their native environment, which could be applied to study the organization of metabolic enzymes in situ. nih.gov

Q & A

Q. How can researchers model the structural interactions of trans-Dodec-2-enoyl-CoA with acyl-CoA-binding proteins (ACBPs)?

  • Methodology : Perform molecular dynamics simulations using software like GROMACS, parameterizing the CoA moiety with CHARMM force fields. Validate docking predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). Cross-reference with mutagenesis studies targeting ACBP’s hydrophobic pockets .

Experimental Design & Data Integrity

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of trans-Dodec-2-enoyl-CoA on lipid metabolism?

  • Methodology : Apply mixed-effects models to account for intra-experiment variability. Use Tukey’s post hoc test after ANOVA to identify significant differences between treatment groups. Ensure power analysis (α=0.05, β=0.2) to determine sample size .

Q. How can ALCOA+ principles ensure data integrity in trans-Dodec-2-enoyl-CoA studies?

  • Guidelines :
  • Attributable : Use electronic lab notebooks (ELNs) with timestamped entries.
  • Legible : Standardize nomenclature (IUPAC guidelines) and avoid shorthand (e.g., "TDEC" is unacceptable).
  • Contemporaneous : Document synthesis and assay conditions immediately.
  • Original : Archive raw chromatograms/spectra.
  • Accurate : Perform peer-review of datasets pre-publication .

Synthesis & Characterization

Q. What challenges arise in synthesizing trans-Dodec-2-enoyl-CoA with high enantiomeric purity?

  • Methodology : Optimize enzymatic synthesis using recombinant acyl-CoA synthetases to ensure stereoselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and purify via reverse-phase HPLC. Confirm purity (>95%) using ESI-MS and ¹H-NMR .

Q. How can researchers validate the absence of acyl-CoA hydrolase contamination in enzyme preparations?

  • Methodology : Incubate enzyme fractions with [³H]-acetyl-CoA and quantify free CoA release via radiometric assays. Use protease inhibitors (e.g., PMSF) during purification. Compare activity in presence/absence of hydrolase inhibitors (e.g., sodium fluoride) .

Literature Review & Critical Analysis

Q. Q. How to address gaps in mechanistic studies linking trans-Dodec-2-enoyl-CoA to mitochondrial dysfunction?

  • Strategy : Conduct systematic reviews using PRISMA guidelines. Prioritize primary literature from PubMed/Europe PMC, excluding non-peer-reviewed sources. Use tools like EndNote/Zotero for citation management and CrossRef for DOI validation .

Q. What criteria distinguish high-quality studies on acyl-CoA derivatives in metabolic disease models?

  • Evaluation Framework :
  • Experimental Rigor : Clear inclusion of positive/negative controls.
  • Reproducibility : Detailed protocols in supplementary materials.
  • Ethical Compliance : Adherence to ARRIVE guidelines for animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.